tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H25N3O2 It is a derivative of azetidine and pyrrolidine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of azetidine and pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
- tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
- (S)-tert-Butyl pyrrolidin-3-ylcarbamate
Uniqueness
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of azetidine and pyrrolidine rings, along with the tert-butyl carbamate group, makes it a versatile compound for various applications .
Properties
CAS No. |
883547-69-1 |
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Molecular Formula |
C13H25N3O2 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-6-10-8-16(9-10)11-4-5-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ZPQUPOUMBRSEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCNC2 |
Origin of Product |
United States |
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